

Visualizing Norepinephrine Vesicles with NeuroSensor 521: Application Notes and Protocols

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Compound of Interest

Compound Name: *NeuroSensor 521*

CAS No.: 1428730-05-5

Cat. No.: B609543

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Audience: Researchers, scientists, and drug development professionals.

Introduction

NeuroSensor 521 is a fluorescent "turn-on" probe designed for the selective detection and visualization of norepinephrine (NE) and dopamine (DA) within secretory vesicles of live and fixed cells.^[1] Its mechanism relies on a chemical reaction between the sensor's aldehyde group and the primary amine of catecholamines, forming an iminium ion. This reaction is stabilized by the acidic environment of the vesicles (pH ~5.0-5.5), leading to a significant increase in fluorescence.^[1] This property allows for the specific labeling of norepinephrine-containing vesicles and enables researchers to distinguish between different adrenergic cell populations, such as those enriched with norepinephrine versus epinephrine.^[1]

Product Information

- Product Name: **NeuroSensor 521**

- Chemical Name: 7-(Diethylamino)-4-(4-methoxyphenyl)-2-oxo-2H-1-benzopyran-3-carboxaldehyde
- CAS Number: 1428730-05-5
- Molecular Formula: C₂₁H₂₁NO₄
- Solubility: Soluble in DMSO up to 50 mM.
- Storage: Store at -70°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Spectroscopic Properties

The fluorescence of **NeuroSensor 521** is dependent on its binding state. The unbound sensor has a maximum excitation wavelength of approximately 448 nm, while the norepinephrine-bound form is optimally excited at 488 nm.[1] Both states exhibit a fluorescence emission maximum at 521 nm.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Binding Characteristics and Fluorescence Enhancement

NeuroSensor 521 exhibits selectivity for primary catecholamines like norepinephrine and dopamine over other primary amines and shows no significant affinity for secondary amines such as epinephrine.[1] The binding constants (K_a) and fluorescence enhancement upon saturation (I_{sat}/I₀) for various analytes are summarized below.



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Data adapted from Hettie et al., ACS Chemical Neuroscience, 2013.[1]

Signaling Pathway and Mechanism of Action

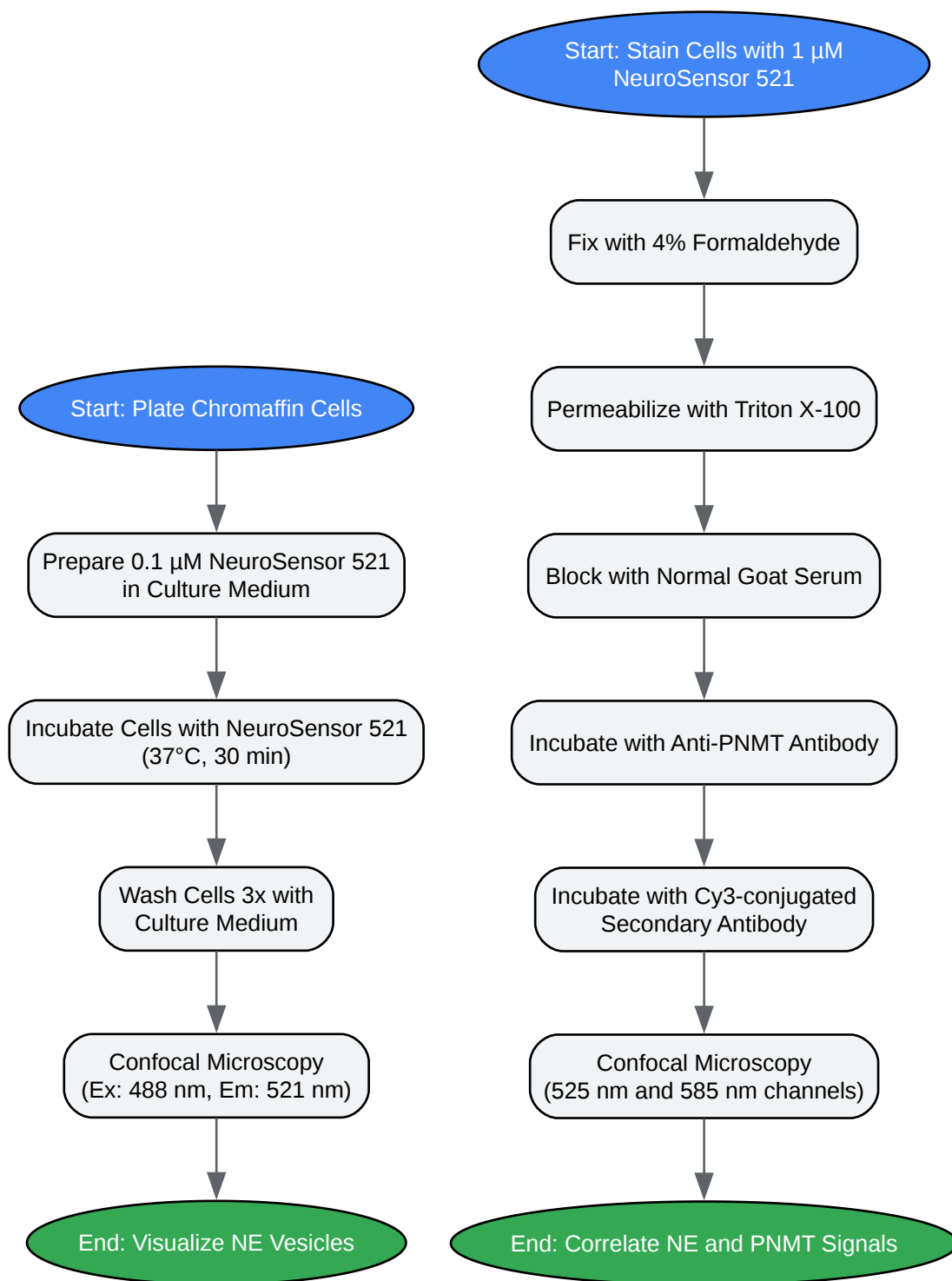
The following diagram illustrates the synthesis of norepinephrine and its interaction with **NeuroSensor 521** within a synaptic vesicle. Norepinephrine is synthesized from dopamine by the enzyme dopamine- β -hydroxylase within the vesicle.[2][3] **NeuroSensor 521** then reacts with the primary amine of norepinephrine in the acidic vesicular environment to form a fluorescent complex.



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References

- [1. Selective Catecholamine Recognition with NeuroSensor 521: A Fluorescent Sensor for the Visualization of Norepinephrine in Fixed and Live Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Neurotransmitters: Catecholamines \(Dopamine, Norepinephrine, Epinephrine\) – Foundations of Neuroscience \[pressbooks.pub\]](#)
- [3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism \[cvpharmacology.com\]](#)
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